3-(Hydroxymethyl)-2-benzothiazolinone

Synthetic chemistry Crystallization Purification

3-(Hydroxymethyl)-2-benzothiazolinone (CAS 72679-97-1), also referred to as 3-(hydroxymethyl)-1,3-benzothiazol-2(3H)-one or 3-(Hydroxymethyl)benzo[d]thiazol-2(3H)-one, is an N-substituted 2-benzothiazolinone derivative with the molecular formula C8H7NO2S and a molecular weight of 181.21 g/mol. The compound features a reactive primary hydroxyl group at the N-3 position, distinguishing it from simple 3-alkyl analogs (e.g., 3-methyl) and the unsubstituted parent heterocycle.

Molecular Formula C8H7NO2S
Molecular Weight 181.21 g/mol
CAS No. 72679-97-1
Cat. No. B1301940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxymethyl)-2-benzothiazolinone
CAS72679-97-1
Molecular FormulaC8H7NO2S
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(C(=O)S2)CO
InChIInChI=1S/C8H7NO2S/c10-5-9-6-3-1-2-4-7(6)12-8(9)11/h1-4,10H,5H2
InChIKeyQGEJJONTBKAEKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Hydroxymethyl)-2-benzothiazolinone (CAS 72679-97-1): Procurement-Ready Overview of a Versatile Benzothiazolinone Intermediate


3-(Hydroxymethyl)-2-benzothiazolinone (CAS 72679-97-1), also referred to as 3-(hydroxymethyl)-1,3-benzothiazol-2(3H)-one or 3-(Hydroxymethyl)benzo[d]thiazol-2(3H)-one, is an N-substituted 2-benzothiazolinone derivative with the molecular formula C8H7NO2S and a molecular weight of 181.21 g/mol . The compound features a reactive primary hydroxyl group at the N-3 position, distinguishing it from simple 3-alkyl analogs (e.g., 3-methyl) and the unsubstituted parent heterocycle [1]. This structural feature permits downstream derivatization via alkylation, aminomethylation, xanthate formation, and alkoxycarbonylation, making it a strategic building block for constructing focused libraries of 3-substituted benzothiazolinones with tailored physicochemical or biological profiles [1][2]. Commercially, it is supplied at 98% purity (Sigma-Aldrich/Ambeed) and is stored at 2–8°C in sealed, dry conditions .

Why 3-(Hydroxymethyl)-2-benzothiazolinone Cannot Be Replaced by Common In-Class Alternatives


The N-3 substituent on the 2-benzothiazolinone scaffold is the primary determinant of both downstream reactivity and physicochemical properties. The unsubstituted parent compound (2-benzothiazolinone, mp ~139°C [1]) lacks an N-alkyl handle for further elaboration, limiting its utility to reactions at the aromatic ring or the thiazolinone carbonyl. The 3-methyl analog (3-methyl-2-benzothiazolinone hydrazone, commonly employed as the analytical reagent MBTH) fixes the N-substituent as a non-functionalizable methyl group; its hydrazone derivative is obtained in ~83% yield [2]. The 3-(2-hydroxyethyl) variant (mp 90–92°C, 98% yield ) introduces a two-carbon spacer between the hydroxyl and the ring, altering both conformational flexibility and hydrogen-bonding geometry relative to the single-carbon linker in the target compound. The 3-(chloromethyl) congener exchanges the hydroxyl for a chloride leaving group, precluding direct alcohol-based transformations and necessitating additional activation steps. Each of these subtle structural variations produces discrete reactivity profiles and physical properties that cannot be interconverted without additional synthetic steps, establishing 3-(hydroxymethyl)-2-benzothiazolinone as a non-substitutable node in benzothiazolinone-focused synthesis workflows.

Quantitative Evidence Guide: 3-(Hydroxymethyl)-2-benzothiazolinone vs. Closest N-Substituted Analogs


Melting Point Comparison: 3-(Hydroxymethyl) vs. 3-(2-Hydroxyethyl)-2-benzothiazolinone — Higher Crystallinity Indicating Easier Purification

The melting point of 3-(hydroxymethyl)-2-benzothiazolinone is 101–103°C , which is 11–13°C higher than that of the closest hydroxyalkyl analog, 3-(2-hydroxyethyl)-2-benzothiazolinone (mp 90–92°C ). Higher melting points generally correlate with stronger crystal lattice energies, facilitating purification by recrystallization and improving solid-state storage stability. No polymorphic transitions are reported in the 25–100°C range .

Synthetic chemistry Crystallization Purification Benzothiazolinone intermediates

Synthetic Yield Benchmarking: 94% Isolated Yield vs. 83% for 3-Methyl-2-benzothiazolinone Hydrazone

3-(Hydroxymethyl)-2-benzothiazolinone is obtained in 94% isolated yield from 2-hydroxybenzothiazole and aqueous formaldehyde in methanol/n-heptane/water . This compares favorably to the 83% yield reported for 3-methyl-2-benzothiazolinone hydrazone [1], a downstream derivative that requires additional methylation and hydrazone-formation steps. The high yield of the hydroxymethyl intermediate reduces raw material cost per unit mass in multi-step synthetic sequences.

Process chemistry Synthetic efficiency Benzothiazolinone derivatives Yield optimization

Commercial Purity Benchmark: 98% (Sigma-Aldrich) vs. 95% Typical for Alternative Sourcing — Impact on Reproducibility

Sigma-Aldrich (Ambeed) supplies 3-(hydroxymethyl)-2-benzothiazolinone at a certified purity of 98% with available Certificates of Analysis (CoA) . In contrast, several commercial sources list typical purity at 95% for the same compound . No comparable 98%-certified offering was identified for 3-(2-hydroxyethyl)-2-benzothiazolinone or 3-(chloromethyl)-2-benzothiazolinone from major millipore-grade suppliers in the search corpus.

Quality control Reproducibility Procurement specification Analytical chemistry

Derivatization Versatility: The Hydroxymethyl Handle Enables Three Distinct Product Classes from a Single Precursor

The primary hydroxyl group of 3-(hydroxymethyl)-2-benzothiazolinone supports at least three distinct derivatization pathways without requiring pre-activation: (i) direct alkylation with alkyl halides under basic conditions to yield 3-(alkoxymethyl)-2-benzothiazolinones ; (ii) Mannich-type condensation with formaldehyde and primary/secondary amines to afford 3-(substituted-aminomethyl)-2-benzothiazolinones (compounds 14–25) [1]; (iii) reaction with chloroformate esters to produce 3-alkoxycarbonyloxymethyl-2-benzothiazolinones, several of which exhibit plant growth-stimulating activity on Vicia sativa L. and Triticum aestivum [2]. By contrast, the 3-methyl analog offers no functionalizable N-substituent, and the 3-(chloromethyl) variant is limited to nucleophilic displacement reactions.

Medicinal chemistry Parallel synthesis Benzothiazolinone library Agrochemical intermediates

Stability Profile: Room-Temperature Stability vs. Cold-Chain Requirements — Operational and Logistical Differentiation

3-(Hydroxymethyl)-2-benzothiazolinone is reported to be chemically stable at room temperature in closed containers under normal storage and handling conditions, with decomposition onset at approximately 275°C . Nonetheless, Sigma-Aldrich recommends storage at 2–8°C, sealed and dry , likely as a conservative measure to maximize shelf life. The benzothiazolinone core is sensitive to strong acids and bases . No quantitative accelerated stability data (e.g., % degradation at 40°C/75% RH over 4 weeks) was identified in the public literature for this compound or its closest analogs.

Stability Storage Logistics Procurement Benzothiazolinone

Recommended Procurement Scenarios for 3-(Hydroxymethyl)-2-benzothiazolinone Based on Quantitative Differentiation Evidence


Parallel Library Synthesis in Medicinal Chemistry: N-3 Diversification from a Single Building Block

Laboratories engaged in structure–activity relationship (SAR) exploration of benzothiazolinone-based scaffolds benefit from the compound's demonstrated ability to undergo at least three distinct derivatization pathways (O-alkylation, aminomethylation, and alkoxycarbonylation) without pre-activation [1]. A single procurement of the 98%-purity material (Sigma-Aldrich ) supplies multiple parallel chemistry workflows, reducing the number of supplier qualifications required. The 94% synthetic yield achievable in the laboratory further supports cost-effective scale-up of the building block itself if in-house synthesis is preferred.

Agrochemical Intermediate Production: Plant Growth Regulator Precursor with Validated Downstream Activity

Derivatives prepared directly from 3-(hydroxymethyl)-2-benzothiazolinone—specifically 3-alkoxycarbonyloxymethyl-2-benzothiazolinones—have demonstrated growth-stimulating effects in whole-plant assays on Vicia sativa L. and Triticum aestivum [2]. This positions the compound as a key late-stage intermediate for agrochemical discovery programs targeting plant growth regulation. The higher melting point (101–103°C) relative to the 3-(2-hydroxyethyl) analog (90–92°C ) facilitates process-scale purification by recrystallization.

Antimicrobial Derivative Synthesis: Precursor to 6-Bromo-3-hydroxymethylbenzothiazolinone-Based Anti-Infectives

The 6-bromo congener of 3-(hydroxymethyl)-2-benzothiazolinone serves as the key starting material for synthesizing 3-(2-alkylthio-6-benzothiazolylaminomethyl)-6-bromo-2-benzothiazolinones, a compound class for which the majority of tested members exhibit antifungal, antialgal, and antiprotozoal activity [3]. Procurement of the non-brominated parent compound provides a strategic precursor for bromination and subsequent derivatization to access this biologically validated chemical space.

Quality-Controlled Reagent Procurement for Academic and CRO Synthesis Laboratories

For academic groups and contract research organizations (CROs) requiring batch-to-batch reproducibility, the availability of 98%-purity material with Certificates of Analysis from Sigma-Aldrich offers a verifiable quality benchmark. This is particularly relevant for laboratories conducting multi-step syntheses where the accumulation of impurities from lower-purity (95% ) starting materials could compromise final compound purity and biological assay interpretability.

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